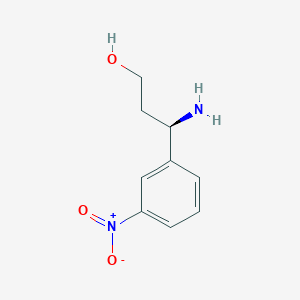![molecular formula C11H13Cl2N B15274943 N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropane ring attached to an amine group, with a 2,4-dichlorophenyl group attached to the ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its role as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism by which N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine: The compound itself.
This compound derivatives: Compounds with similar structures but different substituents or functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyclopropane ring and a 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C11H13Cl2N |
|---|---|
分子量 |
230.13 g/mol |
IUPAC名 |
N-[1-(2,4-dichlorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H13Cl2N/c1-7(14-9-3-4-9)10-5-2-8(12)6-11(10)13/h2,5-7,9,14H,3-4H2,1H3 |
InChIキー |
SLBUMFSHBFKQTG-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


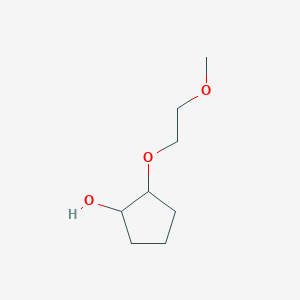

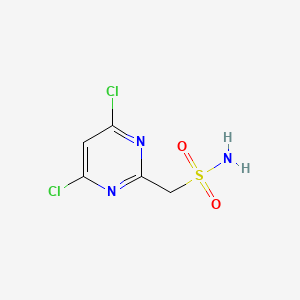
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
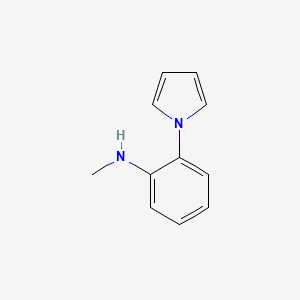
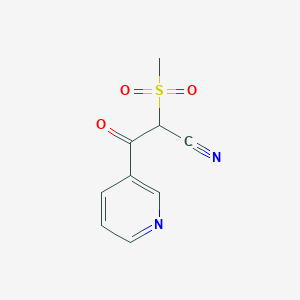

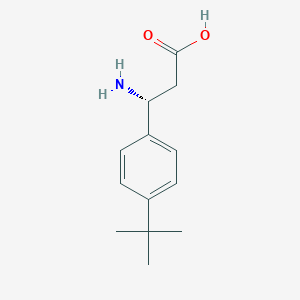
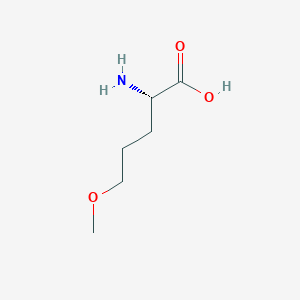

![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
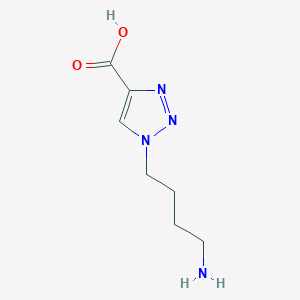
![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
